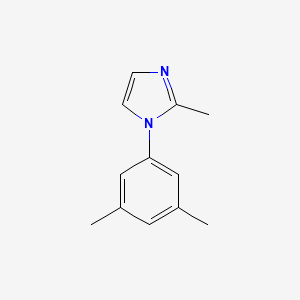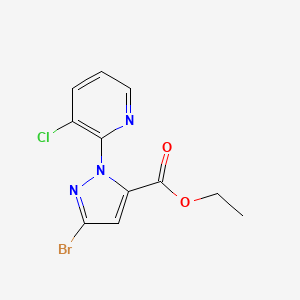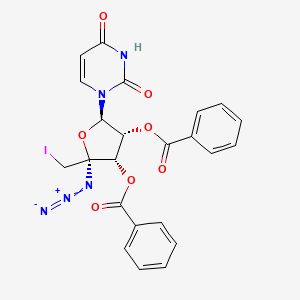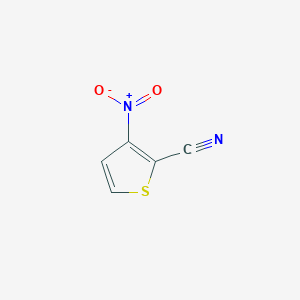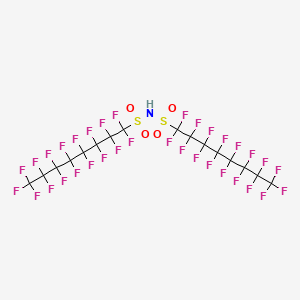
Bis(Perfluorooctylsulfonyl)amin
Übersicht
Beschreibung
Bis(Perfluorooctylsulfonyl)amine: is a synthetic organosulfur compound with the molecular formula C16HF34NO4S2 and a molecular weight of 981.26 g/mol . It is characterized by its high fluorine content and unique chemical structure, which imparts distinctive properties and reactivity. This compound is primarily used in research applications and is not intended for diagnostic or therapeutic use .
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis(Perfluorooctylsulfonyl)amine is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds and sulfonamides .
Biology: In biological research, it is utilized for studying the effects of fluorinated compounds on biological systems and for the development of fluorinated pharmaceuticals .
Medicine: While not used therapeutically, Bis(Perfluorooctylsulfonyl)amine serves as a reference standard in pharmaceutical testing and development .
Industry: The compound finds applications in materials science, particularly in the development of fluorinated polymers and surfactants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(Perfluorooctylsulfonyl)amine typically involves the reaction of perfluorooctylsulfonyl fluoride with ammonia or an amine under controlled conditions . The reaction proceeds through nucleophilic substitution, where the sulfonyl fluoride group is replaced by the amine group, forming the desired sulfonamide product.
Industrial Production Methods: Industrial production of Bis(Perfluorooctylsulfonyl)amine follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(Perfluorooctylsulfonyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted sulfonamides .
Wirkmechanismus
The mechanism of action of Bis(Perfluorooctylsulfonyl)amine involves its interaction with molecular targets through its sulfonyl and fluorinated groups. These interactions can lead to the formation of stable complexes with proteins, enzymes, and other biomolecules, affecting their function and activity . The pathways involved include nucleophilic substitution and coordination with metal ions .
Vergleich Mit ähnlichen Verbindungen
Perfluorooctanesulfonamide: Similar in structure but with different functional groups, used in the synthesis of fluorinated surfactants.
Perfluorooctylsulfonyl fluoride: A precursor in the synthesis of Bis(Perfluorooctylsulfonyl)amine, used in various fluorination reactions.
Uniqueness: Bis(Perfluorooctylsulfonyl)amine is unique due to its dual sulfonyl groups and high fluorine content, which confer distinct chemical reactivity and stability. Its ability to form stable complexes with biomolecules and its applications in diverse fields make it a valuable compound in scientific research.
Eigenschaften
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)octane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16HF34NO4S2/c17-1(18,5(25,26)9(33,34)13(41,42)43)3(21,22)7(29,30)11(37,38)15(47,48)56(52,53)51-57(54,55)16(49,50)12(39,40)8(31,32)4(23,24)2(19,20)6(27,28)10(35,36)14(44,45)46/h51H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKDMKFQVVFJJFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)S(=O)(=O)NS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(C8F17SO2)2NH, C16HF34NO4S2 | |
| Record name | 1-Octanesulfonamide, 1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461500 | |
| Record name | Bis(Perfluorooctylsulfonyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
981.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39847-41-1 | |
| Record name | Bis(Perfluorooctylsulfonyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



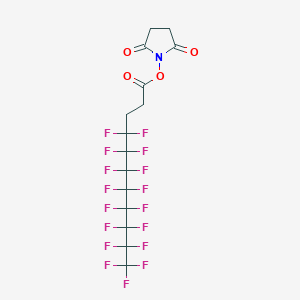
![Bis[tris(3-(perfluorooctyl)phenyl)phosphine]palladium(II) dichloride](/img/structure/B1609849.png)
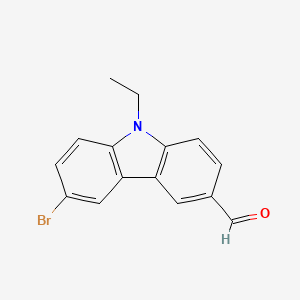
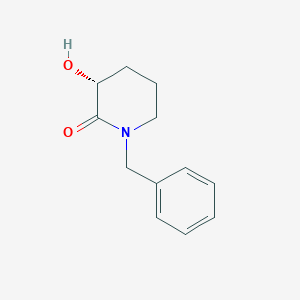
![7-Methylimidazo[1,2-a]pyrimidine](/img/structure/B1609854.png)
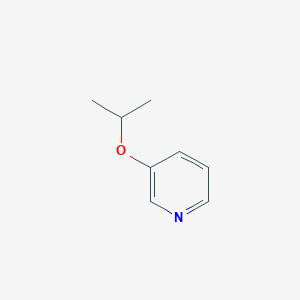
![3-Bromo-7-chlorothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B1609859.png)

